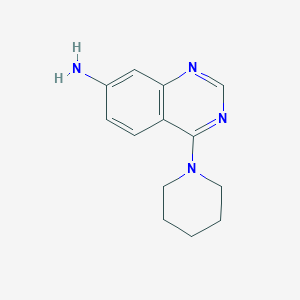

4-Piperidino-7-quinazolinamine

Description

4-Piperidino-7-quinazolinamine is a heterocyclic compound featuring a quinazolinamine core substituted with a piperidine moiety at position 3. Quinazolinamine derivatives are of significant interest in medicinal chemistry due to their structural diversity and biological activities, particularly in oncology. The piperidine substituent enhances lipophilicity and modulates interactions with enzymatic targets, such as kinases or carboxylesterases, which are critical for prodrug activation or direct antitumor effects .

Properties

IUPAC Name |

4-piperidin-1-ylquinazolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c14-10-4-5-11-12(8-10)15-9-16-13(11)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNJESQABWUILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC3=C2C=CC(=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidino-7-quinazolinamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzonitrile with piperidine in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of 4-Piperidino-7-quinazolinamine may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidino-7-quinazolinamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which exhibit enhanced biological activities .

Scientific Research Applications

4-Piperidino-7-quinazolinamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Piperidino-7-quinazolinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 4-Piperidino-7-quinazolinamine with structurally or functionally related compounds, emphasizing substituents, enzymatic interactions, and pharmacological outcomes:

Key Observations:

- Structural Flexibility: Piperidine/piperazine substitutions are common in antitumor agents, influencing solubility (e.g., piperazine in ) or prodrug activation (e.g., CPT-11’s piperidino group) .

- Enzymatic Specificity : Carboxylesterase hCE-2 shows higher affinity for CPT-11 (Km = 3.4 µM) compared to hCE-1 (Km = 43 µM), highlighting the role of substituent geometry in enzyme interactions .

- Metabolic Stability : Quinazolinamine derivatives with piperidine (vs. piperazine) may exhibit slower hepatic clearance due to reduced CYP3A4 susceptibility, as seen in CPT-11’s metabolism .

Research Findings and Clinical Implications

Antitumor Activity

- CPT-11 : Activation by hCE-2 generates SN-38, a topoisomerase I inhibitor. hCE-2’s 5-fold higher Vmax than hCE-1 correlates with 60% reduction in SQ20b cell survival at 1 µM CPT-11 .

- Quinazolinamine Analogs: Derivatives like 4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline target EGFR kinase, suggesting 4-Piperidino-7-quinazolinamine could similarly inhibit kinase pathways .

Metabolic Interplay

- Species Variability : Rabbit carboxylesterase activates CPT-11 more efficiently than human isoforms, underscoring the need for species-specific metabolic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.